

Sachaliside CAS number and chemical identifiers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Sachaliside
Cat. No.:	B1680480

[Get Quote](#)

Sachaliside: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, and to the extent publicly available, the biological activities of **Sachaliside**. The information is presented to support research and development efforts in the fields of medicinal chemistry and pharmacology.

Chemical Identity and Properties

Sachaliside, also known as (E)-Triandrin, is a naturally occurring phenolic glycoside. Its chemical structure and key identifiers are summarized below.

Table 1: Chemical Identifiers for Sachaliside

Identifier	Value	Source
CAS Number	132294-76-9	[1]
PubChem CID	14048613	[1]
Molecular Formula	C ₁₅ H ₂₀ O ₇	[1]
Molecular Weight	312.31 g/mol	[1]
IUPAC Name	(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-3-(4-hydroxyphenyl)prop-2-enoxy]oxane-3,4,5-triol	[1]
InChI	InChI=1S/C15H20O7/c16-8-11-12(18)13(19)14(20)15(22-11)21-7-1-2-9-3-5-10(17)6-4-9/h1-6,11-20H,7-8H2/b2-1+/t11-,12-,13+,14-,15-/m1/s1	[1]
InChIKey	CNNXMGXBAZQZDE-HHMSBISSA-N	[1]
SMILES	C1=CC(=CC=C1/C=C/CO[C@H]2--INVALID-LINK--CO)O>C@@@HO)O	[1]
Synonyms	(E)-Triandrin, Sachalaside 1, Triandrin	[1]

Experimental Data

Currently, there is a limited amount of publicly available experimental data specifically for **Sachalaside**'s biological activities. The following sections outline general experimental protocols relevant to the potential activities of phenolic glycosides.

Isolation and Purification

While a specific, detailed protocol for the isolation of **Sachalaside** is not readily available in the searched literature, a general approach can be inferred from methods used for similar

compounds from plant sources, such as *Reynoutria sachalinensis*. Preparative High-Performance Liquid Chromatography (prep-HPLC) is a common and effective technique for the purification of natural products like **Sachaliside**.

General Preparative HPLC Protocol:

A general workflow for the isolation of a target compound like **Sachaliside** from a plant extract would typically involve the following steps:

Caption: General workflow for the isolation and purification of **Sachaliside**.

Methodology Details:

- Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as methanol or ethanol, to obtain a crude extract.
- Fractionation: The crude extract is often subjected to preliminary fractionation using techniques like column chromatography with a stationary phase such as silica gel. This step helps to separate compounds based on polarity and enriches the fraction containing **Sachaliside**.
- Preparative HPLC: The enriched fraction is then purified using preparative HPLC.
 - Column: A reversed-phase column (e.g., C18) is commonly used for separating phenolic compounds.
 - Mobile Phase: A gradient of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent like methanol or acetonitrile is typically employed.
 - Detection: A UV detector is used to monitor the elution of compounds. The wavelength for detection would be chosen based on the UV absorbance maximum of **Sachaliside**.
 - Fraction Collection: Fractions are collected as peaks elute from the column. The fractions corresponding to the **Sachaliside** peak are collected, combined, and the solvent is evaporated to yield the pure compound.

Biological Activity Assays

Based on the chemical structure of **Sachaliside** (a phenolic glycoside), it is hypothesized to possess antioxidant and anti-inflammatory properties. The following are standard *in vitro* assays to evaluate these potential activities.

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Experimental Protocol:

- Prepare a stock solution of **Sachaliside** in a suitable solvent (e.g., methanol or DMSO).
- Prepare a series of dilutions of the **Sachaliside** stock solution.
- Prepare a fresh solution of DPPH in methanol.
- In a 96-well plate, add a specific volume of each **Sachaliside** dilution to the wells.
- Add the DPPH solution to each well to initiate the reaction.
- Include a control group containing only the solvent and DPPH solution.
- Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
- Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.
- Calculate the percentage of DPPH radical scavenging activity for each concentration of **Sachaliside** using the formula:
$$\% \text{ Inhibition} = \left[\frac{(\text{Abs_control} - \text{Abs_sample})}{\text{Abs_control}} \right] * 100$$
- Determine the IC_{50} value, which is the concentration of **Sachaliside** required to scavenge 50% of the DPPH radicals, by plotting the percentage of inhibition against the concentration.

This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

Experimental Protocol:

- Culture RAW 264.7 macrophage cells in appropriate media and conditions.
- Seed the cells in a 96-well plate and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of **Sachaliside** for a specific duration (e.g., 1-2 hours).
- Stimulate the cells with LPS (e.g., 1 μ g/mL) to induce an inflammatory response, excluding a negative control group.
- Incubate the cells for a further period (e.g., 24 hours).
- Collect the cell culture supernatant.
- Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
- Perform a cell viability assay (e.g., MTT assay) to ensure that the observed reduction in NO production is not due to cytotoxicity of **Sachaliside**.
- Calculate the percentage of inhibition of NO production for each concentration.
- Determine the IC_{50} value, the concentration of **Sachaliside** that inhibits NO production by 50%.

Signaling Pathway Modulation

Phenolic compounds are known to modulate various signaling pathways involved in inflammation and cellular stress responses. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF- κ B) pathways are key targets. While direct evidence for **Sachaliside** is not available, the following diagrams illustrate the general mechanisms by which a compound like **Sachaliside** might exert its effects.

Potential Inhibition of the NF- κ B Signaling Pathway

The NF- κ B pathway is a crucial regulator of inflammatory gene expression.

Caption: Potential mechanism of **Sachaliside** in the NF-κB signaling pathway.

A potential mechanism of action for **Sachaliside** could involve the inhibition of the IKK complex, which would prevent the phosphorylation and subsequent degradation of I κ B α . This would keep NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.

Potential Modulation of the MAPK Signaling Pathway

The MAPK pathways (including p38, JNK, and ERK) are involved in cellular responses to stress and inflammation.

Caption: Potential inhibitory effect of **Sachaliside** on the p38 MAPK pathway.

Sachaliside could potentially inhibit the phosphorylation of key kinases within the MAPK cascade, such as a MAPKK (e.g., MKK3/6 for the p38 pathway). This would prevent the activation of downstream transcription factors and reduce the inflammatory response.

Disclaimer: The signaling pathway diagrams represent hypothesized mechanisms of action for a compound with the structure of **Sachaliside**, based on the known activities of similar phenolic compounds. Further experimental validation is required to confirm these specific interactions.

This guide is intended for research purposes only and does not constitute medical advice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Anti-inflammatory Withanolides from *Physalis minima* - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Sachaliside CAS number and chemical identifiers]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1680480#sachalaside-cas-number-and-chemical-identifiers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com